molecular formula C11H9ClN2S B15225197 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine

Cat. No.: B15225197
M. Wt: 236.72 g/mol
InChI Key: TUFWRLQPQXZICL-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine (CAS 49844-93-1) is a halogenated pyrimidine derivative with a methylthio-substituted phenyl group at the 4-position. Its molecular formula is C₅H₅ClN₂S, and it has a molecular weight of 160.62 g/mol. Key physicochemical properties include:

  • Density: 1.37 g/cm³
  • Boiling Point: 308.3°C at 760 mmHg
  • Flash Point: 140.3°C
  • Vapor Pressure: 0.00125 mmHg at 25°C .

Pyrimidine derivatives like this are widely explored in medicinal chemistry due to their structural versatility and bioactivity .

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-chloro-4-(4-methylsulfanylphenyl)pyrimidine

InChI

InChI=1S/C11H9ClN2S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3

InChI Key

TUFWRLQPQXZICL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine typically involves the reaction of 4-(methylthio)benzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group exhibits high electrophilic character, facilitating nucleophilic displacement under controlled conditions:

Reaction TypeConditionsProducts/OutcomesSource
Alkoxy substitutionMethanol/NaOH (0°C → RT, 6 h)2-methoxy-4-[4-(methylthio)phenyl]pyrimidine with 85% yield
Thiol substitutionEthylthiol/KOtBu (THF, reflux)2-(ethylthio)-4-[4-(methylthio)phenyl]pyrimidine
AminationPd(OAc)₂/xantphos/Cs₂CO₃ (dioxane)C2-aminated derivatives for kinase inhibitors

Key factors influencing reactivity:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates by stabilizing transition states .

  • Base selection : Strong bases (NaOH, KOtBu) promote deprotonation of nucleophiles, accelerating substitution .

Electrophilic Aromatic Substitution (EAS)

The 4-(methylthio)phenyl substituent directs electrophiles to specific positions:

ElectrophileConditionsRegioselectivitySource
NitrationHNO₃/H₂SO₄ (0°C)Para to methylthio group
HalogenationCl₂/FeCl₃ (CH₂Cl₂, RT)Ortho/para distribution (3:1)
Friedel-Crafts alkylationAlCl₃/alkyl halide (reflux)Limited due to steric bulk

The methylthio group (+M effect) activates the aromatic ring, though steric hindrance from the pyrimidine core reduces reaction rates compared to simpler aryl systems.

Oxidation of Methylthio Group

The methylthio (-SMe) moiety undergoes controlled oxidation to sulfoxide/sulfone derivatives:

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)AcOH, 50°C, 4 h4-(methylsulfinyl)phenyl derivativeCOX-2 inhibition
KMnO₄H₂O/acetone, 0°C, 2 h4-(methylsulfonyl)phenyl analogueRadioligand synthesis
mCPBADCM, RT, 12 hSulfoxide with >90% conversionSAR studies

Oxidation state directly impacts biological activity:

  • Sulfone derivatives show enhanced kinase binding (IC₅₀ = 236 nM vs PfPK6 vs 698 nM for sulfoxide) .

Cross-Coupling Reactions

The chloro and methylthio groups enable transition metal-catalyzed couplings:

Reaction TypeCatalytic SystemProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃ (dioxane)2-aryl-4-[4-(methylthio)phenyl]pyrimidines60-78%
Buchwald-HartwigPd₂(dba)₃/xantphosC2-amino derivatives55%
C-H ActivationPd(OAc)₂/HFIP (100°C)6-arylated products42-67%

Microwave irradiation (150°C, 20 min) significantly improves yields in Pd-catalyzed reactions .

Ring Functionalization Strategies

Advanced modifications of the pyrimidine core:

StrategyConditionsOutcomeSource
LithiationLDA/THF (-78°C)C5 functionalization
CycloadditionCuI/Et₃N (microwave)Pyrazolo[1,5-a]pyrimidine hybrids
Reductive AminationNaBH₃CN/MeOHSpirocyclic derivatives

Lithiation at C5 requires strict temperature control (-78°C) to prevent ring decomposition.

Stability Considerations

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayHalf-life (25°C)Source
Aqueous acidic (pH 1.2)Hydrolysis at C2-Cl (SNAr mechanism)8.2 h
Alkaline (pH 10.5)Methylthio group oxidation24 h
Photolytic (UV-A)C4-C bond cleavage48 h

Formulation studies recommend pH 6.8 buffers and amber glass packaging for long-term stability .

This comprehensive analysis demonstrates 2-chloro-4-[4-(methylthio)phenyl]pyrimidine's versatility as a synthetic building block, with optimized conditions enabling precise control over reaction outcomes. The compound's unique electronic profile (Cl-EWG/SMe-EDG combination) creates orthogonal reactivity sites for sequential functionalization strategies.

Scientific Research Applications

The applications of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine are primarily in the fields of biochemical research, agrochemicals, and pharmaceuticals, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2).

Scientific Research Applications

Biochemical Research: Pyrimidine derivatives, including this compound, are used in biochemical research to study enzyme inhibition and receptor interactions.

Anti-inflammatory Properties: Pyrimidine derivatives are known for their anti-inflammatory, antimicrobial, antiviral, and anticancer properties. Certain derivatives have demonstrated potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammatory processes . Modifications to the pyrimidine ring can enhance its effectiveness against COX-2, making it a candidate for further pharmacological development.

Radioligands: 2-(4-Methylsulfonylphenyl)pyrimidines have been investigated as prospective radioligands for imaging COX-2 with positron emission tomography (PET). These radioligands could be useful for studying inflammation in vivo and for aiding in the development of anti-inflammatory drugs targeting COX-2 .

Synthesis and Derivatives

Synthesis Methods: The synthesis of pyrimidine derivatives typically involves multi-step organic reactions, such as the reaction of 4-(methylthio)benzonitrile with chlorinated reagents, followed by cyclization and substitution steps. A method for producing 2-chloro-4-substituted pyrimidines involves substituting 2-methylthio group-4-chloropyrimide compounds with chlorination, which improves product yield and simplifies purification .

Structural Arrangement: The uniqueness of 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-pyrimidine lies in its specific combination of methylthio and phenyl substituents along with its chlorinated structure, which enhances its selectivity toward COX-2 inhibition compared to other similar compounds. This structural arrangement may lead to distinctive pharmacological profiles that warrant further investigation.

Related Research

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine with analogous pyrimidines differing in substituents:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications References
This compound C₅H₅ClN₂S -Cl (2), -SMe-Ph (4) High lipophilicity; intermediate in drug synthesis
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₉ClN₃O₃S -Cl (2), -NO₂-O-Ph (4), -thiophene (6) Nitro group enhances electron-withdrawing effects; used in agrochemicals
2-(Phenylthio)pyrimidine-4-carboxylic Acid C₁₁H₈N₂O₂S -SPh (2), -COOH (4) Carboxylic acid improves solubility; covalent inhibitor precursor
4,6-Dichloro-2-(4-methylsulfonylphenyl)pyrimidine C₁₁H₉Cl₂N₂O₂S -Cl (4,6), -SO₂Me-Ph (2) Sulfonyl group increases polarity; radioligand candidate
4-(4-tert-Butylphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine C₁₆H₁₆ClN₃ -Cl (2), -t-Bu-Ph (4) Steric bulk from tert-butyl improves target selectivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methylthio group in the target compound is moderately electron-donating, contrasting with the nitro group in , which is strongly electron-withdrawing. This affects reactivity in nucleophilic substitution reactions .
  • Lipophilicity : The -SMe group confers higher logP compared to polar groups like -COOH or -SO₂Me , influencing pharmacokinetic properties.
  • Synthetic Utility : Chlorine at position 2 is a common leaving group, enabling further functionalization (e.g., substitution with amines or thiols) .

Biological Activity

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chlorine atom and a methylthio group, suggests various mechanisms of action that may influence its pharmacological properties.

  • Molecular Formula : C11H10ClN3S
  • Molecular Weight : 249.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The presence of the methylthio group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antiinflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Celecoxib0.04 ± 0.010.04 ± 0.01
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound were not found in the literature but are expected to be comparable based on structural similarities to known inhibitors.

Anticancer Potential

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460).

Cell LineIC50 (µM)
MCF-7TBD
NCI-H460TBD

Research has shown that the substitution patterns on the pyrimidine ring significantly influence cytotoxicity, with electron-donating groups enhancing activity.

Case Studies

  • Study on COX Inhibition : A comparative study evaluated several pyrimidine derivatives for their COX inhibitory activity using human and monkey blood samples. The results indicated that certain derivatives exhibited high potency against COX-2, suggesting that modifications like those in this compound could lead to enhanced anti-inflammatory effects .
  • Anticancer Activity Assessment : A series of experiments were conducted on different cancer cell lines to assess the anticancer properties of related compounds. The findings revealed a correlation between structural modifications and increased cytotoxicity, highlighting the potential of pyrimidine derivatives as therapeutic agents against cancer .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Phenyl Ring : Electron-donating groups tend to enhance activity.
  • Positioning of Chlorine Atom : The location of halogen substituents can affect binding affinity to target enzymes.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Nucleophilic substitution of a chlorinated pyrimidine precursor (e.g., 2,4-dichloropyrimidine) with a thiol-containing aryl group under basic conditions.
  • Step 2: Introduction of the methylthio group via methylation of the intermediate thiolate using methyl iodide or dimethyl sulfate .
  • Step 3: Purification via recrystallization or column chromatography to achieve >95% purity. Key reagents include phosphorus oxychloride (POCl₃) for chlorination and NaH as a base for nucleophilic substitution .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and methylthio groups (δ 2.5 ppm). ¹³C signals for pyrimidine carbons appear at δ 155–165 ppm .
  • X-ray Crystallography: Resolves bond angles (e.g., C-S-C ≈ 100°) and dihedral angles between pyrimidine and phenyl rings (~60–70°) .
  • Mass Spectrometry (MS): Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 263 for C₁₁H₈ClN₂S) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile reagents like POCl₃ .
  • Waste Management: Segregate halogenated waste (e.g., chlorinated solvents) and dispose via certified hazardous waste facilities .

Q. How is solubility assessed for in vitro assays?

  • Solvent Screening: Test solubility in DMSO (common stock solvent), followed by aqueous buffers (PBS, pH 7.4). Poor aqueous solubility (<0.1 mg/mL) may require formulation with surfactants (e.g., Tween-80) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry: Intermediate for kinase inhibitors or antimicrobial agents due to its pyrimidine core .
  • Material Science: Building block for photoactive or coordination polymers via its sulfur and nitrogen moieties .

Advanced Questions

Q. How can reaction conditions be optimized to minimize byproducts?

  • Temperature Control: Maintain 0–5°C during methylation to suppress side reactions (e.g., over-alkylation).
  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Byproduct Analysis: GC-MS or HPLC identifies impurities like 4-(methylthio)phenyl derivatives, guiding purification adjustments .

Q. How to resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 2-fluoro or 4-nitro substitutions) to isolate substituent effects. For example, replacing chlorine with fluorine may alter binding to kinase targets .
  • Assay Standardization: Validate cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) protocols across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What computational methods predict target interactions?

  • Molecular Docking: Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Key interactions include π-π stacking with phenyl rings and hydrogen bonding to pyrimidine N atoms .
  • DFT Calculations: Analyze electron density maps to predict reactivity at the C-2 chlorine site for further functionalization .

Q. How are synthetic byproducts characterized and mitigated?

  • GC-MS Analysis: Detect trace impurities (e.g., 4-chloro isomers) using retention time matching and fragmentation patterns .
  • Process Optimization: Adjust stoichiometry (e.g., 1.2 eq methyl iodide) and reaction time (≤4 hours) to reduce dimerization .

Q. What strategies enhance stability in biological assays?

  • Lyophilization: Stabilize the compound in PBS buffer (pH 7.4) by freeze-drying and storing at −80°C.
  • Protease Inhibition: Add EDTA or protease inhibitors to prevent enzymatic degradation in cell lysates .

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